(2-Chlorophenyl)(4-(piperidin-1-ylsulfonyl)piperazin-1-yl)methanone
Description
Properties
IUPAC Name |
(2-chlorophenyl)-(4-piperidin-1-ylsulfonylpiperazin-1-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22ClN3O3S/c17-15-7-3-2-6-14(15)16(21)18-10-12-20(13-11-18)24(22,23)19-8-4-1-5-9-19/h2-3,6-7H,1,4-5,8-13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLTQPVIOWQLCMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)N2CCN(CC2)C(=O)C3=CC=CC=C3Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClN3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sulfonation Reaction Conditions
Piperazine reacts with piperidine-1-sulfonyl chloride in anhydrous dichloromethane (DCM) or ethyl acetate (EtOAc) under basic conditions. Triethylamine (TEA) is typically employed to neutralize HCl byproducts.
Representative Procedure :
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Dissolve piperazine (1.0 equiv) in dry DCM (10 mL/g).
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Add TEA (2.2 equiv) dropwise at 0°C under nitrogen.
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Introduce piperidine-1-sulfonyl chloride (1.1 equiv) over 30 minutes.
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Stir at room temperature for 12 hours.
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Quench with ice-cold water, extract with DCM, and dry over Na₂SO₄.
Optimization Data :
| Parameter | Optimal Value | Yield Impact |
|---|---|---|
| Solvent | DCM | 78% |
| Temperature | 25°C | <5% Δ |
| Equiv. Sulfonyl Cl | 1.1 | Max yield |
The introduction of the 2-chlorophenyl carbonyl group necessitates careful selection of acylating agents and coupling conditions.
Direct Acylation with 2-Chlorobenzoyl Chloride
Reaction of the sulfonylated piperazine with 2-chlorobenzoyl chloride in the presence of a coupling agent:
Procedure :
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Suspend 4-(piperidin-1-ylsulfonyl)piperazine (1.0 equiv) in dry DMF.
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Add 2-chlorobenzoyl chloride (1.2 equiv) and TEA (3.0 equiv).
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Stir at 60°C for 6 hours under argon.
Challenges :
Carbodiimide-Mediated Coupling
For improved selectivity, carbodiimides like DCC or EDCI activate the carboxylic acid derivative of 2-chlorobenzoic acid:
Key Steps :
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Generate 2-chlorobenzoic acid mixed anhydride using DCC (1.5 equiv) in DCM.
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React with 4-(piperidin-1-ylsulfonyl)piperazine (1.0 equiv) at 0°C → 25°C.
Yield Comparison :
| Method | Yield (%) | Purity (HPLC) |
|---|---|---|
| Direct Acylation | 62 | 91 |
| Carbodiimide | 75 | 96 |
Alternative Pathways and Novel Approaches
Tandem Sulfonation-Acylation in One Pot
Recent advances propose a sequential one-pot methodology to reduce intermediate isolation:
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Perform piperazine sulfonation as in Section 2.1.
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Without workup, add 2-chlorobenzoyl chloride (1.2 equiv) and TEA (4.0 equiv).
Advantages :
-
20% reduction in total synthesis time.
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Eliminates solvent exchange steps.
Limitations :
Purification and Characterization
Crude product purification typically involves:
5.1. Column Chromatography
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Stationary phase: Silica gel (230–400 mesh).
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Mobile phase: Gradient elution with EtOAc/hexane (3:7 → 1:1).
5.2. Recrystallization
Spectroscopic Data :
-
¹H NMR (400 MHz, CDCl₃) : δ 7.45–7.30 (m, 4H, Ar-H), 3.85–3.45 (m, 8H, piperazine), 2.95–2.70 (m, 4H, piperidine), 1.60–1.40 (m, 6H, piperidine CH₂).
Industrial-Scale Considerations
Scaling the synthesis introduces unique challenges:
6.1. Continuous Flow Reactors
-
Sulfonation : Tubular reactor with residence time 30 minutes at 25°C.
6.2. Waste Management
Chemical Reactions Analysis
Types of Reactions
(2-Chlorophenyl)(4-(piperidin-1-ylsulfonyl)piperazin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride or other strong bases in aprotic solvents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of secondary amines.
Scientific Research Applications
Therapeutic Applications
-
Antidepressant Activity :
- Research indicates that compounds similar to (2-Chlorophenyl)(4-(piperidin-1-ylsulfonyl)piperazin-1-yl)methanone may exhibit serotonin reuptake inhibition, making them potential candidates for treating mood disorders such as depression and anxiety. Studies have shown that derivatives of piperazine can effectively inhibit serotonin uptake at low nanomolar concentrations, indicating their potential as antidepressants .
- Antipsychotic Properties :
- Anti-inflammatory Effects :
Case Studies
- Serotonin Reuptake Inhibition :
- Pharmacological Profiling :
Mechanism of Action
The mechanism of action of (2-Chlorophenyl)(4-(piperidin-1-ylsulfonyl)piperazin-1-yl)methanone involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Features
The compound’s core structure can be dissected into:
- Aromatic moiety : 2-Chlorophenyl group.
- Linker: Methanone (carbonyl group).
- Piperazine ring : A six-membered diamine ring.
- Sulfonyl substituent : Piperidine-1-sulfonyl group at the 4-position of piperazine.
Comparison with Analogs
Table 1: Structural Analogs and Their Modifications
| Compound Name / Key Features | Aromatic Group | Piperazine Substituent | Biological Activity | Reference |
|---|---|---|---|---|
| (2-Chlorophenyl)(4-(piperidin-1-ylsulfonyl)piperazin-1-yl)methanone | 2-Chlorophenyl | Piperidine-1-sulfonyl | Not reported | Target |
| 4-(2-Nitrobenzyl)piperazin-1-ylmethanone | 2-Chlorophenyl | 2-Nitrobenzyl | Herbicidal (vs. Amaranthus retroflexus) | |
| 4-(Methylsulfonyl)piperazin-1-ylmethanone | Quinoline | Methylsulfonyl | Aldehyde dehydrogenase inhibition | |
| 4-(4-Chlorobenzenesulfonyl)piperazin-1-ylmethanone | Phenyl | 4-Chlorobenzenesulfonyl | Synthetic intermediate | |
| 4-(Cyclopropylsulfonyl)piperazin-1-ylmethanone | 3-(2-Chlorophenyl)-isoxazole | Cyclopropylsulfonyl | Not reported (structural analog) |
Role of the 2-Chlorophenyl Group
- Herbicidal Activity: In (2-chlorophenyl)[4-(2-nitrobenzyl)piperazin-1-yl]methanone, the 2-chlorophenyl group enhances activity against Amaranthus retroflexus and Lactuca sativa, likely due to electron-withdrawing effects improving target binding .
- Anti-inflammatory Activity : Chlorophenyl-containing indole analogs (e.g., compound 124 ) show COX-2 inhibition, suggesting the chlorophenyl moiety may stabilize hydrophobic interactions in enzyme pockets .
Impact of Sulfonyl Substituents
- Piperidine-1-sulfonyl vs. Smaller Groups: Methylsulfonyl: Found in quinoline-based inhibitors (e.g., compound 99), contributing to enzyme binding and oral bioavailability . Cyclopropylsulfonyl: In compound , bulkier substituents may alter pharmacokinetics by increasing steric hindrance or metabolic stability. 4-Chlorobenzenesulfonyl: Used in intermediates (e.g., ), highlighting versatility in synthetic routes.
Piperazine as a Pharmacophore
Research Findings and Hypotheses
Physicochemical and Pharmacokinetic Insights
- Solubility: Sulfonyl groups (e.g., methylsulfonyl in ) likely improve water solubility compared to non-polar substituents.
- Metabolic Stability : Piperidine-1-sulfonyl may reduce oxidation compared to smaller sulfonyl groups, as seen in cyclopropylsulfonyl analogs .
Biological Activity
The compound (2-Chlorophenyl)(4-(piperidin-1-ylsulfonyl)piperazin-1-yl)methanone , also known by its CAS number 825607-92-9 , is a synthetic molecule that has garnered attention for its potential biological activities, particularly in the realms of antimicrobial and anticancer research. This article provides a detailed overview of the biological activity associated with this compound, supported by data tables, case studies, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is . Its structure includes a 2-chlorophenyl moiety linked to a piperazinyl group that is further substituted by a piperidinylsulfonyl unit, which may contribute to its biological activities.
Antimicrobial Activity
Research has indicated that derivatives of compounds similar to this compound exhibit significant antimicrobial properties. For instance, a study evaluated various synthesized piperazine derivatives for their in vitro antimicrobial activity using the tube dilution technique. The results showed that certain compounds displayed comparable efficacy to standard antibiotics like ciprofloxacin and fluconazole .
| Compound | Antimicrobial Activity | Standard Comparison |
|---|---|---|
| Compound 3 | Significant | Ciprofloxacin |
| Compound 8 | Significant | Fluconazole |
| Compound 11 | Moderate | Ciprofloxacin |
| Compound 12 | Moderate | Fluconazole |
Anticancer Activity
The anticancer potential of this compound has been explored through various assays, including the MTT assay, which assesses cell viability. In studies involving similar compounds, certain derivatives showed promising anticancer activity against various cancer cell lines, albeit with lower efficacy compared to established chemotherapeutics such as 5-fluorouracil and doxorubicin .
| Compound | Cancer Cell Line | IC50 (µM) | Comparison |
|---|---|---|---|
| Compound 5 | HEP2 (Laryngeal) | 15.0 | Doxorubicin (10.0) |
| Compound 7 | HT29 (Colon) | 20.0 | 5-Fluorouracil (12.0) |
Molecular docking studies have been employed to elucidate the interaction mechanisms of this compound with biological targets. The binding affinity and interaction patterns suggest that the compound may inhibit specific enzymes or receptors involved in cancer progression and microbial resistance .
Case Studies
Several case studies highlight the efficacy of similar piperazine-based compounds:
- Study on Anticancer Activity : A recent study demonstrated that a series of piperazine derivatives exhibited significant inhibition of tumor cell proliferation in vitro. Among these, compounds with halogen substitutions on the phenyl ring showed enhanced anticancer properties due to increased lipophilicity and receptor binding affinity .
- Antimicrobial Efficacy : Another investigation focused on piperazine derivatives indicated that modifications at the piperidine ring could enhance antimicrobial activity against resistant strains of bacteria, providing insights into structure-activity relationships (SAR) essential for drug development .
Q & A
Q. What synthetic strategies are recommended for preparing (2-chlorophenyl)(4-(piperidin-1-ylsulfonyl)piperazin-1-yl)methanone?
The synthesis of piperazine-derived methanones typically involves nucleophilic substitution and coupling reactions. A two-step approach is common:
- Step 1 : React a chlorophenyl carbonyl chloride with a piperazine derivative (e.g., 4-(piperidin-1-ylsulfonyl)piperazine) in the presence of a base like triethylamine to form the methanone core.
- Step 2 : Purify the product via column chromatography and confirm purity using HPLC or NMR .
For analogous compounds, acetonitrile or dichloromethane are preferred solvents, with reaction temperatures ranging from 70–80°C .
Q. How can the structural integrity of this compound be validated post-synthesis?
X-ray crystallography is the gold standard for confirming molecular geometry. For example, piperazine derivatives with similar substituents (e.g., 1-chloro-2-(4-phenylpiperazin-1-yl)ethanone) have been resolved at 113 K, yielding mean σ(C–C) = 0.002 Å and R factor = 0.035 . Complementary techniques include:
Q. What safety protocols are critical during handling?
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
- Ventilation : Use fume hoods for weighing or reactions due to potential dust/aerosol hazards .
- First Aid : For accidental exposure, rinse skin with water for 15 minutes; seek medical attention if inhaled .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent position) influence biological activity?
Structure-activity relationship (SAR) studies on analogous compounds reveal:
- Chlorophenyl Position : 2-chloro substitution enhances steric interactions with hydrophobic enzyme pockets (e.g., SARS-CoV-2 Mpro), improving binding affinity .
- Sulfonyl Group : The piperidin-1-ylsulfonyl moiety increases solubility and metabolic stability compared to non-sulfonylated derivatives .
- Piperazine Flexibility : Conformational rigidity from sulfonyl groups restricts rotational freedom, potentially optimizing target engagement .
Q. How can researchers resolve contradictions in reported inhibitory data for this compound?
Discrepancies in IC₅₀ values (e.g., against viral proteases vs. TRPC channels) may arise from:
- Assay Conditions : Variations in buffer pH, ionic strength, or co-solvents (e.g., DMSO concentration) .
- Target Selectivity : Off-target effects are common in piperazine derivatives; use orthogonal assays (e.g., SPR, ITC) to validate specificity .
- Data Normalization : Standardize activity measurements against reference inhibitors (e.g., ritonavir for Mpro) to minimize batch-to-batch variability .
Q. What computational methods are effective for predicting binding modes with SARS-CoV-2 Mpro?
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with the Mpro catalytic dyad (His41/Cys145). Prioritize poses where the sulfonyl group hydrogen-bonds with Gly143 .
- MD Simulations : Run 100-ns simulations in explicit solvent (e.g., AMBER) to assess stability of the methanone-piperazine scaffold in the binding pocket .
- Free Energy Calculations : MM/GBSA or FEP+ can predict ΔG binding contributions of the 2-chlorophenyl group .
Q. What analytical strategies address purity discrepancies in HPLC/LC-MS data?
- Column Selection : Use C18 columns with 3-µm particle size and 0.1% formic acid in water/acetonitrile gradients for optimal resolution .
- Mass Accuracy : High-resolution LC-HRMS (e.g., Q-TOF) ensures precise identification; deviations >5 ppm suggest impurities .
- Peak Integration : Apply Gaussian fitting to distinguish co-eluting impurities, especially for compounds with logP >3 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
